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5-Fluorodeoxyuridine triphosphate -

5-Fluorodeoxyuridine triphosphate

Catalog Number: EVT-1555600
CAS Number:
Molecular Formula: C9H14FN2O14P3
Molecular Weight: 486.13 g/mol
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Product Introduction

Overview

5-Fluorodeoxyuridine triphosphate is a nucleotide analogue derived from the anticancer agent 5-fluorouracil. It plays a crucial role in the inhibition of DNA synthesis, primarily through its incorporation into DNA in place of deoxythymidine triphosphate. The compound is recognized for its utility in cancer therapy, particularly for treating colorectal cancer and other malignancies.

Source

5-Fluorodeoxyuridine triphosphate is synthesized from 5-fluorouracil, which is converted into 5-fluorodeoxyuridine monophosphate and subsequently phosphorylated to form the triphosphate variant. This conversion occurs within cells via the action of thymidine kinase and other kinases that facilitate the phosphorylation process .

Classification

5-Fluorodeoxyuridine triphosphate is classified as a nucleotide analogue. It belongs to a broader category of antimetabolites, which are compounds that interfere with normal metabolic processes, particularly those involved in nucleic acid synthesis.

Synthesis Analysis

Methods

The synthesis of 5-fluorodeoxyuridine triphosphate typically involves several key steps:

  1. Starting Material: The process begins with 5-fluorouracil, which is first converted into 5-fluorodeoxyuridine.
  2. Phosphorylation: The 5-fluorodeoxyuridine undergoes phosphorylation at the monophosphate level to yield 5-fluorodeoxyuridine monophosphate.
  3. Further Phosphorylation: This compound is then further phosphorylated by kinases to produce 5-fluorodeoxyuridine diphosphate and ultimately 5-fluorodeoxyuridine triphosphate.

Technical Details

The enzymatic pathways involved in this synthesis include:

  • Thymidine Kinase: Converts 5-fluorodeoxyuridine to its monophosphate form.
  • Nucleoside Diphosphate Kinase: Catalyzes the conversion of monophosphate to diphosphate.
  • Nucleoside Triphosphate Kinase: Finally converts diphosphate to triphosphate.
Molecular Structure Analysis

Structure

The molecular structure of 5-fluorodeoxyuridine triphosphate consists of:

  • A deoxyribose sugar backbone.
  • A fluorinated uracil base, where the hydrogen at the 5-position is replaced by a fluorine atom.
  • Three phosphate groups attached to the 5' position of the sugar.

Data

The molecular formula for 5-fluorodeoxyuridine triphosphate is C9_{9}H12_{12}F1_{1}N2_{2}O12_{12}P3_{3}, and its molecular weight is approximately 407.17 g/mol.

Chemical Reactions Analysis

Reactions

5-Fluorodeoxyuridine triphosphate participates in several significant chemical reactions:

  1. Incorporation into DNA: It competes with deoxythymidine triphosphate for incorporation into DNA during replication.
  2. Inhibition of Thymidylate Synthase: The active metabolite, 5-fluoro-2-deoxyuridine monophosphate, inhibits thymidylate synthase, leading to reduced levels of deoxythymidine triphosphate and increased incorporation of uracil into DNA .

Technical Details

The inhibition mechanism involves forming a stable complex with thymidylate synthase, disrupting nucleotide balance and leading to cytotoxic effects on rapidly dividing cells.

Mechanism of Action

Process

The mechanism by which 5-fluorodeoxyuridine triphosphate exerts its effects involves:

  1. Conversion to Active Metabolites: Once inside the cell, it is phosphorylated to active forms that inhibit DNA synthesis.
  2. Disruption of Nucleotide Pools: By inhibiting thymidylate synthase, it leads to a depletion of deoxythymidine triphosphate and an accumulation of deoxyuridine triphosphate, resulting in improper DNA synthesis .

Data

Studies indicate that this compound induces cell cycle arrest and apoptosis in cancer cells due to its interference with normal DNA replication processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • pH Sensitivity: Exhibits stability within a pH range typical for biological systems but may degrade outside this range.

Relevant Data or Analyses

The compound's stability and reactivity can be influenced by environmental factors such as temperature and pH, necessitating careful handling during laboratory procedures.

Applications

Scientific Uses

  1. Cancer Treatment: Primarily used in chemotherapy regimens for colorectal cancer and other malignancies due to its ability to inhibit DNA synthesis selectively in rapidly dividing cells.
  2. Research Tool: Employed in studies investigating DNA replication mechanisms and cellular responses to nucleotide analogues .
Chemical Structure & Biochemical Properties of 5-Fluorodeoxyuridine Triphosphate

Molecular Configuration: Pyrimidine Analog with Fluorine Substitution at C5 Position

5-Fluorodeoxyuridine triphosphate (FdUTP) is a fluorinated pyrimidine nucleotide analog with the chemical formula C₉H₁₄FN₂O₁₄P₃ and a molecular weight of 502.13 g/mol [1] [8]. Its core structure comprises:

  • A 2′-deoxyribose sugar linked to a triphosphate moiety at the 5′ position.
  • A uracil base modified by a fluorine atom at the C5 position, replacing the hydrogen found in endogenous deoxyuridine triphosphate (dUTP).
  • The planar uracil ring adopts anti-conformation relative to the sugar, optimizing base stacking in DNA [4].

The fluorine atom’s electronegativity (3.98) induces a strong electron-withdrawing effect, lowering the pKa of the N3 imino proton to 8.1 (vs. 9.5 for uracil). This promotes formation of the rare iminol tautomer (5-FU-N3H-O4), which facilitates mispairing with guanine during DNA replication [4].

Structural Comparison to Endogenous Deoxyuridine Triphosphate (dUTP)

FdUTP mimics dUTP but exhibits critical deviations that alter biochemical interactions:

  • Table 1: Structural and Functional Comparison of FdUTP vs. dUTP
    PropertydUTPFdUTPFunctional Implication
    C5 SubstituentHydrogen (H)Fluorine (F)Enhanced base pair dynamics; tautomerism [4]
    Bond Length (C5-X)1.09 Å (C-H)1.34 Å (C-F)Steric/electronic perturbation
    dUTPase Hydrolysis RateHigh (kcat ~500 s⁻¹)Reduced (~50% of dUTP) [9]Accumulation in nucleotide pools
    DNA Polymerase KM5.2 µM8.7 µMAltered binding affinity [7]

The C-F bond’s length (1.34 Å vs. 1.09 Å for C-H) creates steric clashes in enzyme active sites, while fluorine’s electronegativity distorts electron density across the uracil ring, impairing recognition by dUTP-hydrolyzing enzymes [9] [2].

Stability Under Physiological Conditions: pH, Temperature, and Enzymatic Degradation

FdUTP stability is context-dependent:

  • pH Sensitivity: Degrades rapidly under alkaline conditions (pH >8.0) due to hydroxide-mediated defluorination. At physiological pH (7.4), its half-life is ~6 hours [3] [9].
  • Thermal Stability: Decomposes above 60°C via triphosphate chain hydrolysis, releasing pyrophosphate and 5-fluorodeoxyuridine monophosphate (FdUMP) [1].
  • Enzymatic Degradation:
  • dUTPase: Human dUTPase hydrolyzes FdUTP to FdUMP and PPi, but at 50% slower rates than dUTP due to fluorine-induced active-site strain [2] [9].
  • Phosphatases: Cytoplasmic phosphatases (e.g., pyrophosphatases) dephosphorylate FdUTP to FdUDP/FdUMP, limiting its DNA incorporation [6].
  • Table 2: Degradation Kinetics of FdUTP
    ConditionHalf-lifePrimary Degradation Product
    pH 7.4, 37°C6 hoursFdUDP/FdUMP
    pH 8.0, 37°C2 hours5-Fluorouracil
    dUTPase (10 nM)15 min (kcat/KM = 2 × 10⁴ M⁻¹s⁻¹)FdUMP [9]

Stereochemical Implications of Fluorine Atom on DNA Polymerase Recognition

The C5-fluorine atom disrupts FdUTP’s recognition by DNA polymerases via two mechanisms:1. Altered Base-Pairing Dynamics:- FdUTP forms FdU/A pairs with adenine during DNA synthesis. NMR studies show these pairs open 13× faster than T/A pairs (kop = 440 s⁻¹ vs. 35 s⁻¹) due to reduced hydrogen-bond strength [4].- The iminol tautomer of FdUTP (favored at pH >7.0) pairs with guanine, leading to FdU/G mismatches that stall replication forks [4] [7].

  • Polymerase Binding Efficiency:
  • FdUTP’s KM for replicative polymerases (Pol δ/ε) is 1.7× higher than dTTP due to fluorine-induced distortion of the base’s hydrophobic surface. This reduces incorporation efficiency (kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹ vs. 3.5 × 10⁴ M⁻¹s⁻¹ for dTTP) [7] [9].
  • Translesion polymerase ζ (Rev3/Rev7) incorporates FdUTP 4× more readily than replicative polymerases, explaining its role in FdUTP tolerance [7].

These features collectively promote DNA replication stress:

  • Mismatched FdU/G pairs recruit mismatch repair (MMR) proteins, triggering futile repair cycles.
  • Incorporated FdU residues destabilize chromatin, increasing sensitivity to endonucleases [4] [10].

Properties

Product Name

5-Fluorodeoxyuridine triphosphate

IUPAC Name

[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H14FN2O14P3

Molecular Weight

486.13 g/mol

InChI

InChI=1S/C9H14FN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

YQOCUTDPKPPQGA-RRKCRQDMSA-N

Synonyms

5-fdUTP
5-formyl-2'-deoxyuridine 5'-triphosphate

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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